molecular formula C30H34N2O3 B11036301 N-{1-[(3-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylhexanamide

N-{1-[(3-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylhexanamide

Cat. No.: B11036301
M. Wt: 470.6 g/mol
InChI Key: DTQOUCRPFIRZDO-UHFFFAOYSA-N
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Description

N-{1-[(3-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylhexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a methoxyphenyl group, and a phenylhexanamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylhexanamide typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzoyl chloride with 2-methyl-1,2,3,4-tetrahydroquinoline, followed by the acylation of the resulting intermediate with phenylhexanoyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylhexanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{1-[(3-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylhexanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(3-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylhexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[(3-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbutanamide
  • **N-{1-[(3-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylpentanamide

Uniqueness

N-{1-[(3-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylhexanamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C30H34N2O3

Molecular Weight

470.6 g/mol

IUPAC Name

N-[1-(3-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylhexanamide

InChI

InChI=1S/C30H34N2O3/c1-4-5-7-19-29(33)32(24-14-8-6-9-15-24)28-20-22(2)31(27-18-11-10-17-26(27)28)30(34)23-13-12-16-25(21-23)35-3/h6,8-18,21-22,28H,4-5,7,19-20H2,1-3H3

InChI Key

DTQOUCRPFIRZDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N(C1CC(N(C2=CC=CC=C12)C(=O)C3=CC(=CC=C3)OC)C)C4=CC=CC=C4

Origin of Product

United States

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